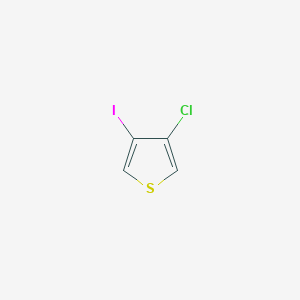
2-Amino-1-(3-pyridyl)-1-propanone Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(3-pyridyl)-1-propanone Dihydrochloride is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes an amino group and a pyridyl group, making it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3-pyridyl)-1-propanone Dihydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with ammonia in methanol to form a condensate. This condensate is then reduced using a hydrogen reducing agent such as hydrogen or lithium aluminum hydride to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-Amino-1-(3-pyridyl)-1-propanone Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino and pyridyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyridyl derivatives, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Amino-1-(3-pyridyl)-1-propanone Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes and as an intermediate in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a building block for biologically active molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
特性
分子式 |
C8H12Cl2N2O |
|---|---|
分子量 |
223.10 g/mol |
IUPAC名 |
2-amino-1-pyridin-3-ylpropan-1-one;dihydrochloride |
InChI |
InChI=1S/C8H10N2O.2ClH/c1-6(9)8(11)7-3-2-4-10-5-7;;/h2-6H,9H2,1H3;2*1H |
InChIキー |
YIZAPUNOARFHEG-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CN=CC=C1)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


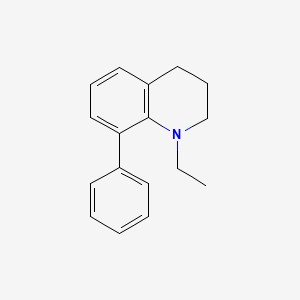

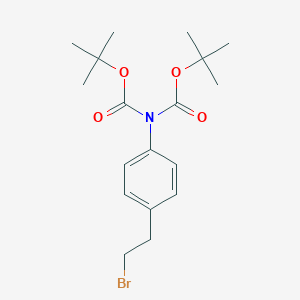

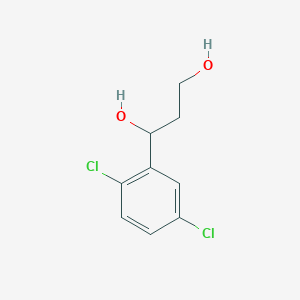

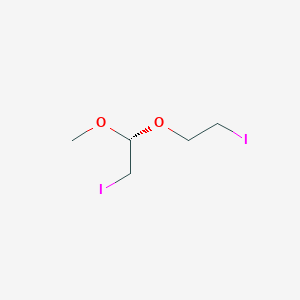
![6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13669757.png)
![4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline](/img/structure/B13669762.png)



